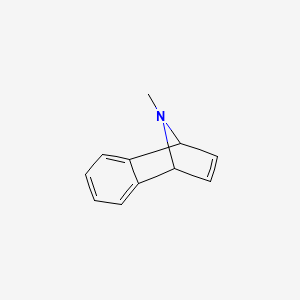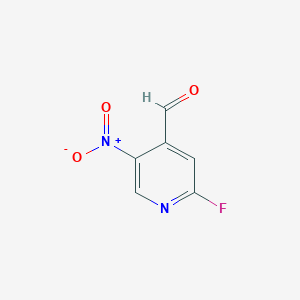
2-Fluoro-5-nitroisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-nitroisonicotinaldehyde is an organic compound with the molecular formula C6H3FN2O3 It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitroisonicotinaldehyde typically involves the nitration of 2-fluoroisonicotinaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to control the exothermic nature of the nitration process and to minimize the formation of byproducts.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous-flow millireactor system. This method offers better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the desired product . The continuous-flow process also enhances safety by providing efficient heat and mass transfer rates, reducing the risk of runaway reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-nitroisonicotinaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr). Common nucleophiles include amines and thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-Fluoro-5-aminoisonicotinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Fluoro-5-nitroisonicotinic acid.
Aplicaciones Científicas De Investigación
2-Fluoro-5-nitroisonicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting bacterial infections and inflammatory conditions.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-nitroisonicotinaldehyde is primarily related to its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, enhancing its reactivity in nucleophilic substitution reactions. The aldehyde group can form Schiff bases with amines, which are useful in various biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-nitrobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of an aldehyde group.
2-Fluoro-5-nitrophenyl isocyanate: Contains an isocyanate group instead of an aldehyde group.
Uniqueness
2-Fluoro-5-nitroisonicotinaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the same aromatic ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C6H3FN2O3 |
|---|---|
Peso molecular |
170.10 g/mol |
Nombre IUPAC |
2-fluoro-5-nitropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3FN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H |
Clave InChI |
UTMZTAYWSXWWFW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1F)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


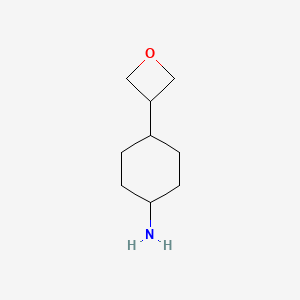
![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12824745.png)
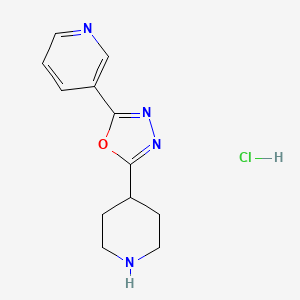
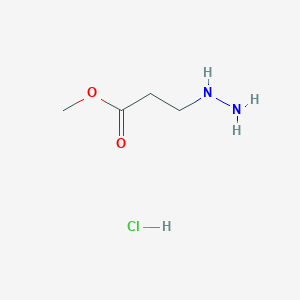
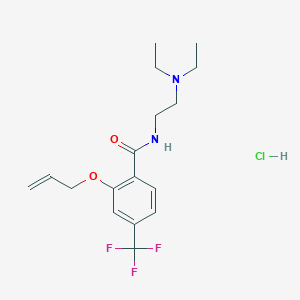
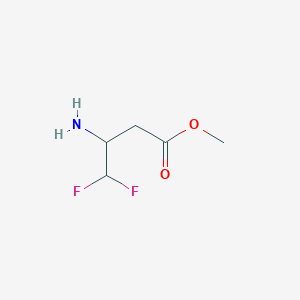
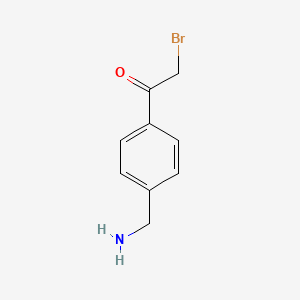
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)
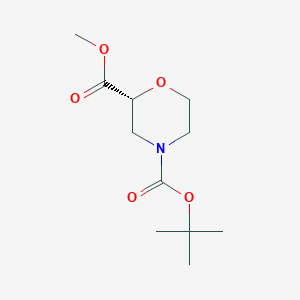
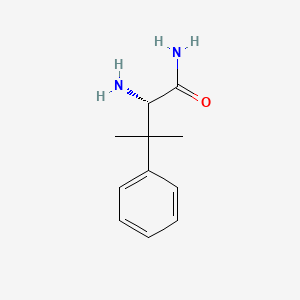
![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B12824790.png)

![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)
